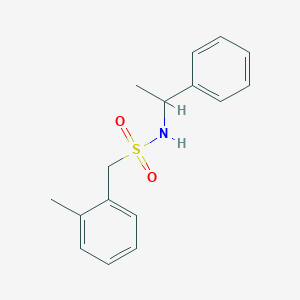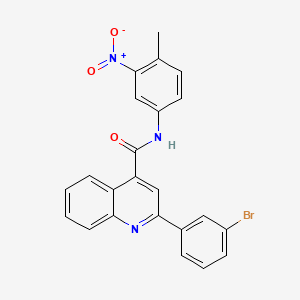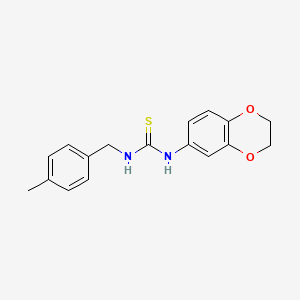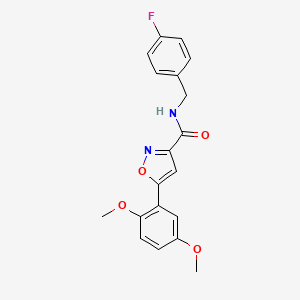
1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide
Overview
Description
1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide, also known as MPEP, is a compound that has been widely studied in the field of neuroscience due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as anxiety, depression, and addiction.
Mechanism of Action
1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide can modulate the activity of glutamate in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide has been shown to have anxiolytic and antidepressant effects in animal models, which may be due to its modulation of glutamate neurotransmission. Additionally, 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide in lab experiments is its selectivity for the mGluR5 receptor, which allows for more specific targeting of glutamate neurotransmission. However, one limitation is that 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide may not be effective in all animal models or in human patients, as the effects of glutamate modulation may vary depending on the specific neurological disorder being treated.
Future Directions
There are several potential future directions for research on 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide. One area of interest is its potential use in the treatment of Fragile X Syndrome, as it has been shown to improve cognitive and behavioral deficits in animal models of the disorder. Additionally, further research is needed to determine the optimal dosage and administration of 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide for different neurological disorders, as well as its potential side effects and interactions with other medications. Finally, there is a need for more clinical trials to determine the efficacy of 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide in human patients with various neurological disorders.
Scientific Research Applications
1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide has been extensively studied in the field of neuroscience due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as the ability to reduce drug-seeking behavior in addiction models. Additionally, 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide has been investigated for its potential use in the treatment of Fragile X Syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
properties
IUPAC Name |
1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-8-6-7-11-16(13)12-20(18,19)17-14(2)15-9-4-3-5-10-15/h3-11,14,17H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOPSGGOTOBASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-chloro-6-fluorobenzyl)thio]-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4723367.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4723373.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-furylmethyl)propanamide](/img/structure/B4723386.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4723395.png)
![3-[3-(1,3-benzodioxol-5-ylamino)-2-cyano-3-oxo-1-propen-1-yl]phenyl 3-methylbenzoate](/img/structure/B4723401.png)


![5-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4723426.png)

![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4723452.png)

![5-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4723462.png)
![tert-butyl 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4723483.png)